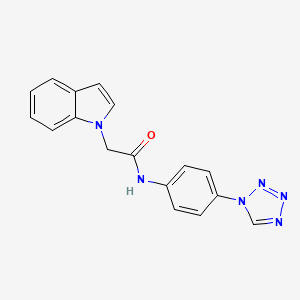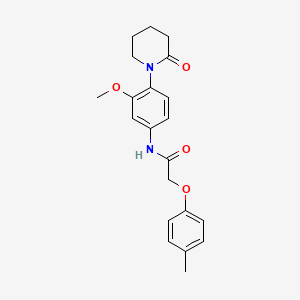
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-isopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-isopropylacetamide” is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . The empirical formula of the related compound ([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine is C10H9ClN2O .
Molecular Structure Analysis
The molecular structure of the compound can be determined by its InChI code. For the related compound [5-(4-chlorophenyl)-3-isoxazolyl]acetic acid, the InChI code is 1S/C11H8ClNO3/c12-8-3-1-7 (2-4-8)10-5-9 (13-16-10)6-11 (14)15/h1-5H,6H2, (H,14,15) .Chemical Reactions Analysis
The chemical reactions involving isoxazoles are diverse. As mentioned earlier, the most common reaction is the (3 + 2) cycloaddition with an alkyne and nitrile oxide . Other reactions may be possible depending on the functional groups attached to the isoxazole ring.Applications De Recherche Scientifique
Synthesis and Evaluation as Corrosion Inhibitors
A study by Yıldırım and Cetin (2008) focused on the synthesis of isoxazolyl chloroacetamides, including derivatives similar to the compound , evaluating their potential as corrosion inhibitors. These compounds showed promising results in preventing corrosion in steel coupons in acidic and mineral oil mediums, highlighting their potential application in corrosion protection technologies (Yıldırım & Cetin, 2008).
Structural Characterization and Analysis
Research by Boechat et al. (2011) and others have contributed to the structural analysis and characterization of similar acetamide derivatives. These studies provide insights into the molecular geometry, intermolecular interactions, and crystal structures, which are crucial for understanding the chemical behavior and potential applications of these compounds in material science and pharmacology (Boechat et al., 2011).
Potential Pharmacological Properties
Several studies have investigated the pharmacological potential of acetamide derivatives. For instance, the work on novel synthetic routes to 1,3,4-oxadiazole derivatives with α-glucosidase inhibitory potential by Iftikhar et al. (2019) suggests that similar compounds could serve as a basis for developing new therapeutic agents targeting diabetes and other metabolic disorders (Iftikhar et al., 2019).
Antifungal and Antiviral Activities
The antifungal and antiviral potential of compounds structurally related to "2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-isopropylacetamide" has also been explored. For example, Chen et al. (2010) synthesized derivatives that exhibited significant anti-tobacco mosaic virus activity, indicating the potential of these compounds in plant protection and agricultural chemistry (Chen et al., 2010).
Safety and Hazards
For the related compound [5-(4-chlorophenyl)-3-isoxazol-3-yl]acetic acid, the safety information includes hazard statements H315-H319-H335 and precautionary statements P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 . It’s important to note that safety and hazards can vary significantly depending on the specific compound and its usage.
Propriétés
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-9(2)16-14(18)8-12-7-13(19-17-12)10-3-5-11(15)6-4-10/h3-7,9H,8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCJINIJLKDAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=NOC(=C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-2-yl)methanone](/img/structure/B2671444.png)
![(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2,3-dimethylimidazol-4-one](/img/no-structure.png)


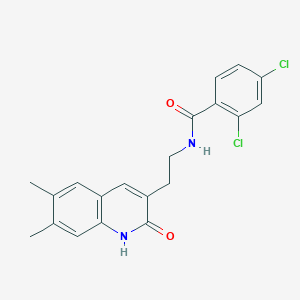
![N'-(2,5-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2671451.png)
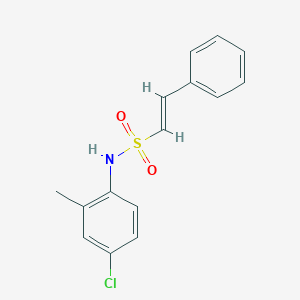
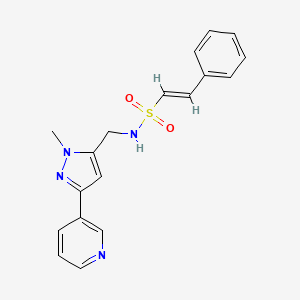
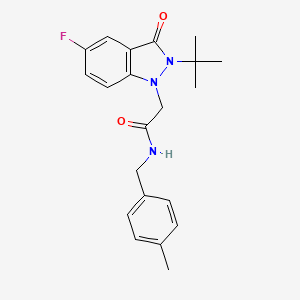
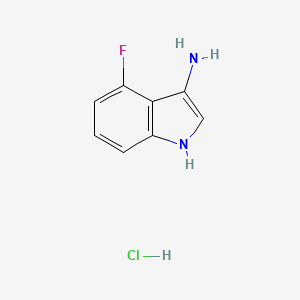
![1-(1-{[1,1'-Biphenyl]-4-carbonyl}piperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2671459.png)
![3-(benzenesulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)propanamide](/img/structure/B2671460.png)
